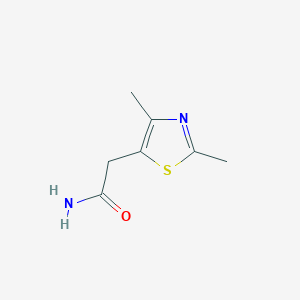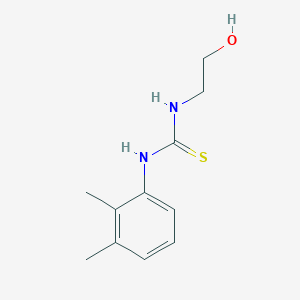![molecular formula C17H11NO B188336 2-phenylnaphtho[1,2-d][1,3]oxazole CAS No. 3574-02-5](/img/structure/B188336.png)
2-phenylnaphtho[1,2-d][1,3]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenylnaphtho[1,2-d][1,3]oxazole is a heterocyclic compound that belongs to the oxazole family This compound features a fused naphthalene ring system with an oxazole ring and a phenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphth[1,2-d]oxazole, 2-phenyl- typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphthoxazole skeletons .
Industrial Production Methods
While specific industrial production methods for naphth[1,2-d]oxazole, 2-phenyl- are not widely documented, the general approach involves large-scale synthesis using readily available naphthols and amines under controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-phenylnaphtho[1,2-d][1,3]oxazole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, usually employing reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: TEMPO is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-phenylnaphtho[1,2-d][1,3]oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of naphth[1,2-d]oxazole, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of radical intermediates, as indicated by electron paramagnetic resonance (EPR) studies . These intermediates can interact with various biological molecules, leading to the observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Naphth[2,1-d]oxazole, 5-bromo-2-phenyl-: This compound features a similar oxazole ring system but with a bromine atom and a different ring fusion pattern.
2-Phenylnaphtho[1,2-d][1,3]oxazole: Another closely related compound with a similar structure but different substitution pattern.
Uniqueness
This compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
3574-02-5 |
|---|---|
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
2-phenylbenzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-11H |
Clave InChI |
IXRXDHFSMJQNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Key on ui other cas no. |
3574-02-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)






![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
